

A Comparative Guide to N-Nitroso Quinapril Analytical Methods and Regulatory Standards

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Compound of Interest

Compound Name: *N-Nitroso Quinapril*

Cat. No.: *B12310862*

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The emergence of **N-nitroso quinapril**, a nitrosamine impurity found in the widely used antihypertensive drug quinapril, has underscored the critical need for robust and highly sensitive analytical methods to ensure patient safety.^[1] As regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce stringent limits on such impurities, the pharmaceutical industry is tasked with implementing analytical techniques that can reliably detect and quantify these compounds at trace levels.^[2]^[3]^[4]

This guide provides an objective comparison of prevalent analytical methods for **N-Nitroso Quinapril**, benchmarked against current regulatory standards. It includes detailed experimental protocols and performance data to assist researchers and quality control professionals in method selection and validation.

Regulatory Framework for N-Nitroso Quinapril

Nitrosamines are classified as probable human carcinogens, prompting health authorities worldwide to establish acceptable intake (AI) limits to mitigate potential risks.^[5]^[6] **N-Nitroso Quinapril** is a nitrosamine drug substance-related impurity (NDSRI) that can form during the drug's manufacturing process or storage.^[4]^[7] Regulatory agencies have set specific limits for this impurity based on toxicological assessments.

Table 1: Regulatory Standards for **N-Nitroso Quinapril**

Regulatory Body	Impurity Classification	Potency Category	Acceptable Intake (AI) Limit (ng/day)
U.S. FDA	NDSRI	5	1500[8]
EMA	N-nitrosamine	N/A (Substance tested negative in in vivo mutagenicity study)	Can be controlled according to ICH Q3A/B guidelines[9]

Benchmarking Analytical Method Performance

The detection of **N-Nitroso Quinapril** at levels required to meet regulatory AIs necessitates highly sensitive and selective analytical techniques.[10] The most widely adopted methods involve hyphenated mass spectrometry techniques, which offer the necessary performance for trace-level quantification.

Table 2: Comparison of Analytical Methods for Nitrosamine Impurities

Analytical Technique	Principle	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Key Advantages	Key Limitations
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)	Separates compounds by liquid chromatography and detects by mass-to-charge ratio with high specificity.	As low as 0.03 ng/mL[11]	As low as 0.1 ng/mL[11]	High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds like N-Nitroso Quinapril.[2][12]	Matrix effects can interfere with ionization; requires sophisticated instrumentation.[13]
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry)	Separates volatile compounds by gas chromatography and detects by mass-to-charge ratio.	Low ppb levels (<3 ppb) demonstrated for many nitrosamines.[14]	Low ppb levels	Excellent for volatile nitrosamines; high sensitivity and specificity.[11][14]	Not suitable for non-volatile or thermally unstable compounds; may require derivatization.[15]

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)	Uses high-resolution mass analyzers (e.g., Orbitrap, TOF) for highly accurate mass measurements.	0.10 ng/mL (for NMBA) [16]	0.33 ng/mL (for NMBA) [16]	High mass accuracy allows for confident identification and differentiation from interferences. [17]	Higher instrument cost compared to standard MS/MS.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)	Separates compounds by HPLC and detects based on ultraviolet light absorption.	~10-20 ng/mL [18]	~10-20 ng/mL [18]	Widely available and cost-effective instrumentation. [19]	Lacks the sensitivity and selectivity required to meet the stringent regulatory limits for nitrosamines without extensive sample pre-concentration. [20][21]

Experimental Protocols

The following provides a generalized, detailed methodology for the analysis of **N-Nitroso Quinapril** using the benchmark standard, LC-MS/MS. This protocol is a composite based on established methods for nitrosamine analysis and should be validated for specific product matrices. [2][16][22]

LC-MS/MS Method for N-Nitroso Quinapril Quantification

1. Objective: To develop and validate a sensitive and selective method for the quantification of **N-Nitroso Quinapril** in drug substances or drug products.

2. Reagents and Materials:

- **N-Nitroso Quinapril** Reference Standard
- **N-Nitroso Quinapril-D5** (or other suitable isotopic internal standard)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Drug substance or product for testing
- PVDF syringe filters (0.22 µm)

3. Sample Preparation:

- Standard Preparation: Prepare a stock solution of **N-Nitroso Quinapril** reference standard in methanol. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.[\[22\]](#) Prepare a stock solution of the internal standard (e.g., **N-Nitroso Quinapril-D5**) in methanol.
- Sample Preparation (Drug Substance): Accurately weigh approximately 100 mg of the drug substance into a 15 mL centrifuge tube.[\[16\]](#)
- Extraction: Add a defined volume of methanol (e.g., 5.0 mL) and the internal standard. Vortex until the sample is fully dissolved.[\[16\]](#) For drug products, mechanical shaking for an extended period (e.g., 40 minutes) may be required.[\[22\]](#)
- Centrifugation: Centrifuge the sample solution for 15 minutes at approximately 4500 rpm to pelletize any undissolved excipients.[\[16\]](#)[\[22\]](#)
- Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[\[16\]](#)

4. Chromatographic Conditions (HPLC):

- Column: Kinetex F5, 2.6 μm , 100 x 4.6 mm (or equivalent reverse-phase column providing suitable retention and selectivity).[16]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A linear gradient optimized to separate **N-Nitroso Quinapril** from the active pharmaceutical ingredient (API) and other potential impurities.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.[16]
- Injection Volume: 5 μL .

5. Mass Spectrometry Conditions (MS/MS):

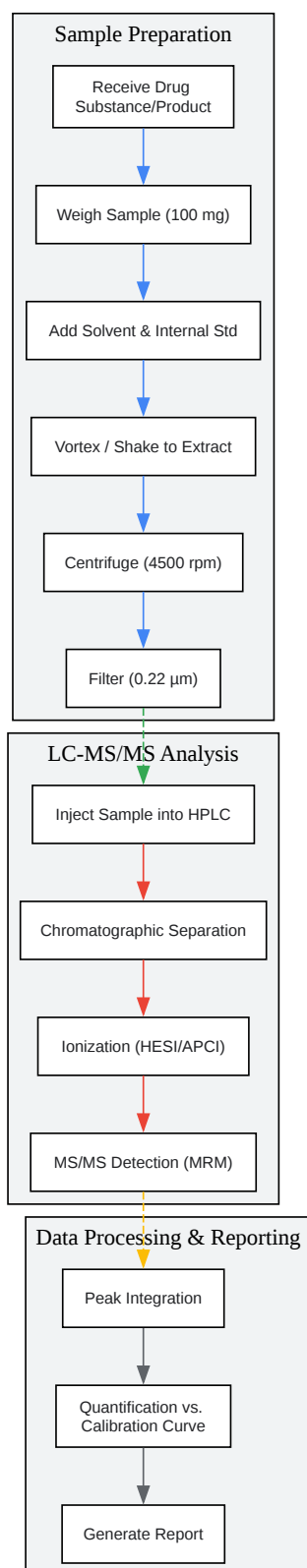
- Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[2][20]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions must be determined for **N-Nitroso Quinapril** and its internal standard. For example:
 - **N-Nitroso Quinapril**: $[\text{M}+\text{H}]^+ \rightarrow \text{fragment 1}$, $[\text{M}+\text{H}]^+ \rightarrow \text{fragment 2}$
 - **N-Nitroso Quinapril-D5**: $[\text{M}+\text{H}]^+ \rightarrow \text{fragment 1}$, $[\text{M}+\text{H}]^+ \rightarrow \text{fragment 2}$
- Source Parameters: Optimize gas flows, temperatures, and voltages to achieve maximum signal intensity for the target analytes.

6. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

- Specificity
- Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- Linearity
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Robustness

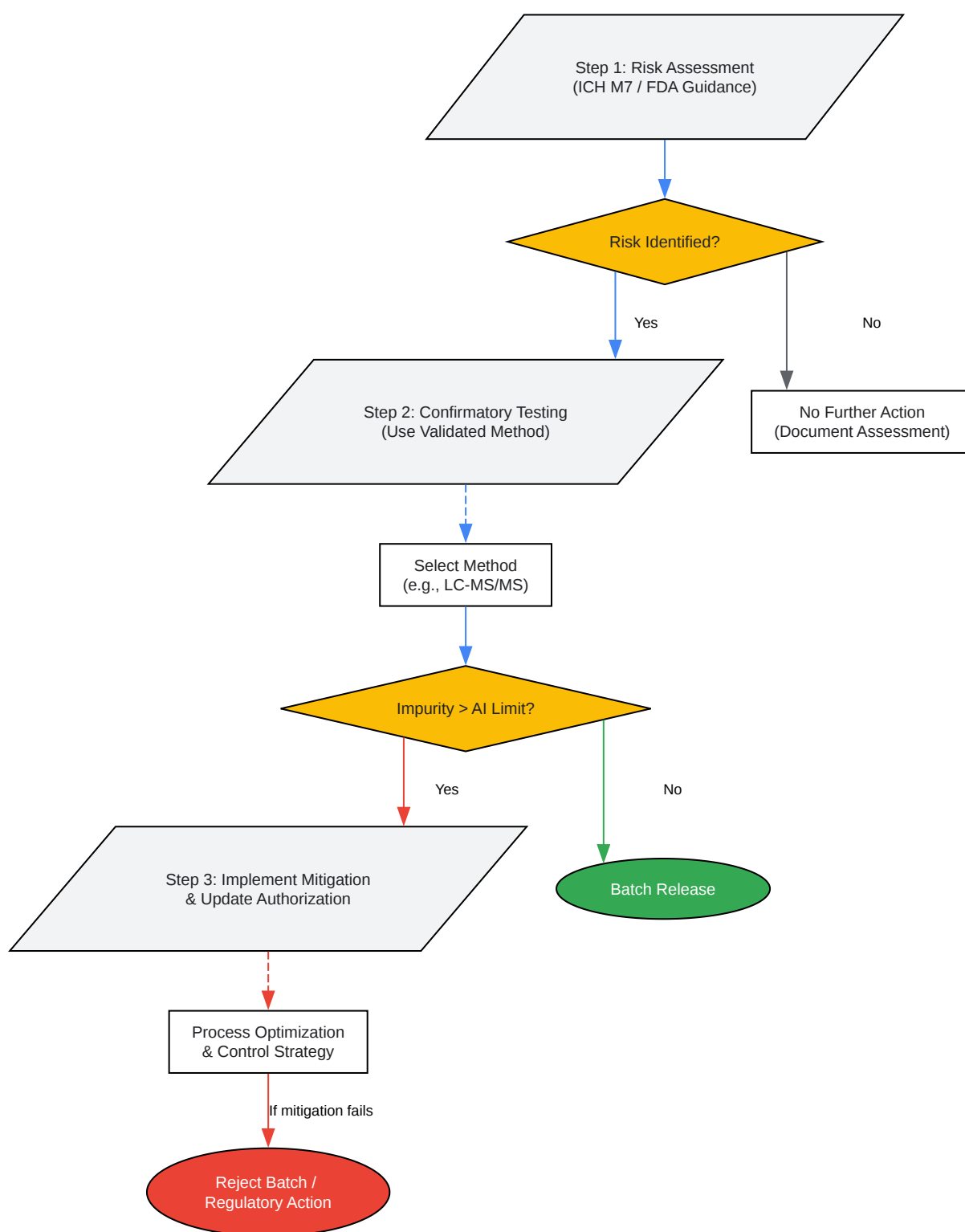
Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis and control of **N-Nitroso Quinapril**.



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Caption: General experimental workflow for the analysis of **N-Nitroso Quinapril** via LC-MS/MS.



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Caption: Logical workflow for nitrosamine impurity risk assessment, testing, and mitigation.

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